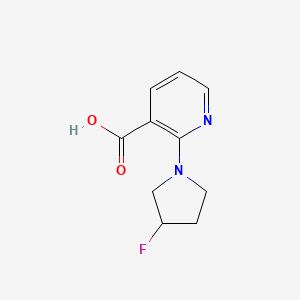

2-(3-Fluoropyrrolidin-1-yl)nicotinic acid

Overview

Description

2-(3-Fluoropyrrolidin-1-yl)nicotinic acid (FPNA) is a synthetic compound with a wide range of applications in scientific research. It is an analog of nicotine, with a fluorine atom replacing the hydrogen atom at the 3-position of the pyrrolidine ring. FPNA has been studied extensively for its structural and functional similarities to nicotine, and has been used to study the effects of nicotine on the body.

Scientific Research Applications

Metabolic Functions and Therapeutic Uses

Nicotinic acid and its derivatives, such as nicotinamide, play crucial roles in metabolic functions as precursors for nicotinamide adenine dinucleotide (NAD). These compounds have therapeutic applications in treating conditions like schizophrenia, without notable toxicity. Nicotinic acid is also used in treating hypercholesterolemia, although it's associated with liver function abnormalities at large doses (Winter & Boyer, 1973).

Cardiovascular Health and Lipid Management

Nicotinic acid has been recognized for its significant effects on cardiovascular health and lipid management. It's used to manage dyslipidemia due to its ability to raise high-density lipoprotein cholesterol (HDL-C) and reduce low-density lipoprotein cholesterol. Studies demonstrate the efficacy of high-dose nicotinic acid in reducing carotid atherosclerosis and improving vascular function. These benefits are observed especially when nicotinic acid is used in conjunction with statin therapy (Lee et al., 2009).

Effects on Lipoprotein and Apolipoprotein Metabolism

Nicotinic acid therapy influences the plasma distribution and chemical composition of high-density lipoprotein (HDL) subfractions, impacting the metabolism of major HDL apolipoproteins like ApoA-I and ApoA-II. These effects are associated with shifts in HDL subfraction distribution and have implications for the prevention of coronary artery disease (Shepherd et al., 1979).

Potential Influence on Thyroid Function

There is evidence suggesting that nicotinic acid may influence thyroid function, as it lowers serum cholesterol levels and increases the basal metabolic rate (B.M.R.). This effect is similar to that of thyroid hormones, indicating a potential interaction between nicotinic acid and thyroid function (Hoffer, 1957).

Mechanism of Action

Target of Action

Given its structural similarity to niacin (also known as nicotinic acid), it may interact with similar targets .

Mode of Action

Niacin, a structurally similar compound, is known to modulate triglyceride synthesis in the liver and lipolysis in adipose tissue . It’s plausible that 2-(3-Fluoropyrrolidin-1-yl)nicotinic acid may have a similar mode of action.

Biochemical Pathways

Niacin is known to be involved in various metabolic processes, including lipid metabolism . It’s possible that this compound may affect similar pathways.

Result of Action

Given its structural similarity to niacin, it may have similar effects, such as modulating lipid levels .

properties

IUPAC Name |

2-(3-fluoropyrrolidin-1-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O2/c11-7-3-5-13(6-7)9-8(10(14)15)2-1-4-12-9/h1-2,4,7H,3,5-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSOYHFICUUMQTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1F)C2=C(C=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

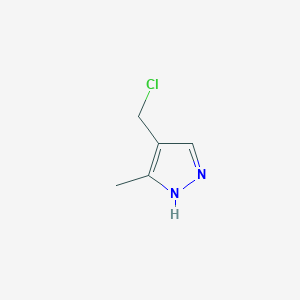

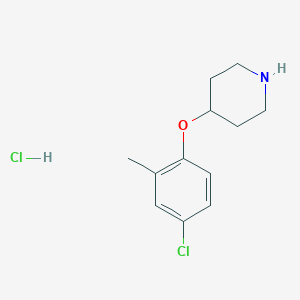

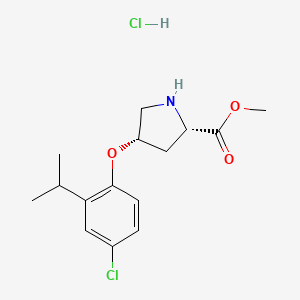

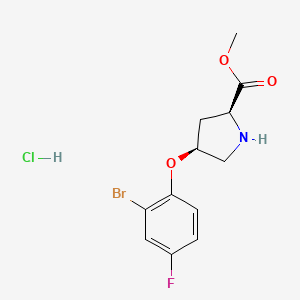

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(3-Methyl-4-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1487992.png)

![Methyl (2S,4S)-4-[2-(methoxycarbonyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1487993.png)

![3-{2-[(2-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1488006.png)

![2-[2-(2-Methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1488007.png)

![Methyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1488008.png)